molecular formula C23H21ClFNO4 B5509998 4-(2-CHLORO-6-FLUOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

4-(2-CHLORO-6-FLUOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B5509998
M. Wt: 429.9 g/mol
InChI Key: NHTKZPDGMVMUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-CHLORO-6-FLUOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFNO4/c1-29-19-7-6-12(10-20(19)30-2)13-8-17-23(18(27)9-13)14(11-21(28)26-17)22-15(24)4-3-5-16(22)25/h3-7,10,13-14H,8-9,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTKZPDGMVMUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C=CC=C4Cl)F)C(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLORO-6-FLUOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Octahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorofluorophenyl Group: This step involves the use of a halogenation reaction, where a fluorine and chlorine atom are introduced to the phenyl ring.

    Attachment of the Dimethoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is attached to the octahydroquinoline core.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methoxy groups can be converted to hydroxyl groups.

    Reduction: The carbonyl groups in the quinoline core can be reduced to alcohols.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with new functional groups replacing the halogen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with various functional groups, which can be used in different chemical reactions.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4-(2-CHLORO-6-FLUOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-6-fluorophenyl)-7-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-2,5-dione
  • 4-(2-Chloro-6-fluorophenyl)-7-(3,4-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-diol

Uniqueness

The uniqueness of 4-(2-CHLORO-6-FLUOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific combination of functional groups and its octahydroquinoline core. This structure provides it with unique chemical and biological properties that distinguish it from similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

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